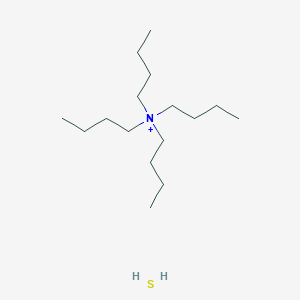

sulfane;tetrabutylazanium

Descripción

Evolution of Polysulfide Anion Chemistry

The history of polysulfides dates back to antiquity, where they were known by names such as 'theion hudor' (divine water) and 'hepar sulphuris' (liver of sulfur). tandfonline.com These compounds were utilized for industrial and medicinal purposes and played a role in alchemy, particularly in the coloring of metals. tandfonline.com The scientific understanding of polysulfides evolved significantly with the development of modern chemistry. Initially used in processes like the purification of sulfur, they later became important in the late phlogiston era for helping to determine the composition of the atmosphere due to their quantitative reaction with oxygen. tandfonline.com

In the modern era, the focus has shifted to understanding the fundamental nature of the polysulfide anions themselves. These anions consist of chains of sulfur atoms and carry a negative charge. The primary forms are polysulfide dianions, with the general formula Sn2-, which are the conjugate bases of polysulfanes (H2Sn). wikipedia.orgrsc.org Research has revealed an extensive series of these dianions, where 'n' can range from 2 to 9. rsc.orgrsc.org

A significant advancement in polysulfide chemistry was the discovery and characterization of polysulfide radical anions (Sn•-). rsc.orgrsc.org These radical species are often formed in solution through the dissociation or disproportionation of the dianions. rsc.org The trisulfide radical anion (S3•-), known for its distinct blue color, is one of the most prevalent examples. rsc.orgresearchgate.net The study of these anions has been advanced by various characterization techniques, including Raman, UV-visible, EPR, and NMR spectroscopy, as well as X-ray crystallography and high-level quantum-chemical calculations. rsc.orgresearchgate.net Today, polysulfide chemistry is at the forefront of research in fields such as energy storage, geochemistry, and biology. tandfonline.comnih.gov

Significance of Quaternary Ammonium (B1175870) Polysulfides in Chemical Research

Quaternary ammonium cations, particularly large, sterically hindered ones like tetrabutylammonium (B224687) ([N(C₄H₉)₄]⁺ or TBA⁺), have become indispensable in the study and application of polysulfides. Their significance stems from their ability to form salts with polysulfide anions that are soluble in organic solvents. wikipedia.org This property allows for the investigation of polysulfide chemistry in non-aqueous environments, which is crucial for many applications.

One of the most prominent roles of quaternary ammonium salts in this field is as phase-transfer catalysts. researchgate.netresearchgate.net For instance, tetrabutylammonium bromide is used to facilitate the synthesis of organic polysulfides by transferring the polysulfide anions from an aqueous phase to an organic phase where the reaction with an organic halide can occur. researchgate.net

In modern materials science, tetrabutylammonium derivatives are being investigated for their role in improving next-generation battery technologies. In lithium-sulfur (Li-S) batteries, for example, the migration of soluble lithium polysulfides from the cathode to the anode (the "shuttle effect") is a major cause of capacity fading. researchgate.net Research has shown that using tetrabutylammonium-based additives in the electrolyte can help mitigate these issues, leading to improved battery performance. researchgate.net

Nomenclature and Structural Representations of Sulfane;Tetrabutylazanium Compounds

The nomenclature of compounds containing both a polysulfide anion and a tetrabutylammonium cation follows systematic chemical naming conventions. The cation, [N(C₄H₉)₄]⁺, is referred to as tetrabutylammonium or, more systematically under IUPAC nomenclature, as N,N,N-Tributylbutan-1-aminium . wikipedia.org The name tetrabutylazanium is also used.

The anionic part of the name depends on the nature of the sulfur chain. Simple sulfide (B99878) anions (S²⁻) lead to compounds named tetrabutylammonium sulfide. nih.gov For anions containing a single sulfur atom with a single negative charge (HS⁻), the compound is named tetrabutylammonium hydrogen sulfide, which has the systematic IUPAC name sulfanide;tetrabutylazanium . nih.gov For polysulfide anions (Sn2-), the name reflects the number of sulfur atoms, such as tetrabutylammonium pentasulfide for a salt containing the S₅²⁻ anion.

Structurally, polysulfide anions are unbranched chains of sulfur atoms. rsc.org In the solid state, these chains can adopt various conformations. The tetrabutylammonium cation is tetrahedral, with a central nitrogen atom bonded to four butyl groups.

Structural Data of Polysulfide Anions

The following table provides examples of structural features for different polysulfide species. Bond lengths can vary depending on the counter-ion and the crystalline environment.

| Polysulfide Species | Typical Structure | S-S Bond Length (approx.) | Notes |

| S₃•- | Bent | ~2.00 Å | A prevalent radical anion known for its blue color. rsc.org |

| S₄²⁻ | Helical Chain | 2.07 Å | A common short-chain polysulfide dianion. |

| S₅²⁻ | Helical Chain | 2.06 - 2.08 Å | Often found in stable polysulfide salts. wikipedia.org |

| S₆ | Chair-shaped Ring | 2.06 Å | Neutral cyclo-S₆ for comparison. mdpi.com |

| S₆•- | Cyclic Ring | Two elongated bonds (~2.63 Å) | The radical anion retains a ring structure but with distortion. rsc.orgmdpi.com |

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C16H38NS+ |

|---|---|

Peso molecular |

276.5 g/mol |

Nombre IUPAC |

sulfane;tetrabutylazanium |

InChI |

InChI=1S/C16H36N.H2S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1; |

Clave InChI |

AMVCMHXBGWPOTF-UHFFFAOYSA-N |

SMILES canónico |

CCCC[N+](CCCC)(CCCC)CCCC.S |

Origen del producto |

United States |

Synthetic Methodologies for Sulfane;tetrabutylazanium Compounds

Direct Synthesis Routes from Elemental Sulfur

Direct synthesis methods leverage the reactivity of elemental sulfur (S₈) with various reagents to form polysulfide chains that are subsequently stabilized by the tetrabutylammonium (B224687) cation.

Reaction of Tetrabutylammonium Halides with Polysulfide Sources

A primary route to tetrabutylammonium polysulfides involves the reaction of a tetrabutylammonium halide, such as tetrabutylammonium bromide (TBAB), with a source of polysulfide anions. This method often employs a phase transfer catalyst (PTC) system, where the tetrabutylammonium salt itself can act as the PTC, facilitating the reaction between an aqueous polysulfide phase and an organic phase. sciensage.info

For instance, sodium tetrasulfide (Na₂S₄) can be reacted with organic dihalides in the presence of TBAB to form polysulfide polymers. researchgate.net In this context, the tetrabutylammonium cation facilitates the transfer of the tetrasulfide anion from the aqueous phase to the organic phase where the polymerization occurs. A similar principle applies to the synthesis of discrete tetrabutylammonium polysulfide salts. The reaction of tetrabutylammonium hydrogen sulfide (B99878) (NBu₄SH) with oxygen in aprotic solvents can also lead to the formation of polysulfides. Furthermore, tetrabutylammonium fluoride (B91410) (TBAF) has been shown to be an effective catalyst, activating elemental sulfur to initiate polymerization and form sulfur-rich polymers. rsc.orgresearchgate.net

Table 1: Examples of Direct Synthesis Using TBA Halides and Catalysts

| Tetrabutylammonium Salt | Sulfur Source | Other Reagents | Product Type | Reference |

|---|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Sodium Tetrasulfide (Na₂S₄) | Dihaloalkanes | Polysulfide Polymers | researchgate.net |

| Tetrabutylammonium Bromide (TBAB) | Sodium Hydrogen Sulfide (NaSH) | Alkyl Halides | Thiols/Thioethers | sciensage.info |

| Tetrabutylammonium Fluoride (TBAF) | Elemental Sulfur (S₈) | Thiiranes | Sulfur-Rich Copolymers | researchgate.net |

Controlled Reaction Conditions for Polysulfide Chain Length Specificity

The distribution of polysulfide chain lengths (the value of 'x' in Sₓ²⁻) is highly sensitive to the reaction conditions. Key parameters that influence the final product include the solvent, temperature, and the stoichiometric ratio of sulfur to sulfide. The stability of different polysulfide anions is strongly influenced by the solvent's properties, such as its dielectric constant. tum.de High-dielectric solvents like DMSO and acetonitrile (B52724) tend to stabilize longer-chain polysulfides and radical anions like S₃•⁻, whereas lower-dielectric solvents favor shorter chains. tum.dersc.org

Electrochemical methods also offer a degree of control. By electrolyzing organic disulfides with elemental sulfur, a mixture of polysulfides can be generated. The distribution of chain lengths in this mixture can be influenced by adjusting the amount of carbon disulfide used as a co-solvent. nih.gov While achieving a single, specific chain length is challenging and often results in an equilibrium mixture, careful tuning of these parameters can favor the formation of a desired range of polysulfide anions.

Indirect Synthesis Approaches

Indirect methods avoid the direct reaction of elemental sulfur in the main synthetic step, instead relying on the exchange of anions or the generation of polysulfides within the reaction medium.

Anion Exchange Methodologies

Anion exchange represents a versatile strategy for synthesizing tetrabutylammonium polysulfides. This method starts with a pre-existing tetrabutylammonium salt, typically a halide like tetrabutylammonium bromide (TBAB) or a hydroxide (B78521) like tetrabutylammonium hydroxide (TBAOH), and exchanges the original anion for a polysulfide anion. wikipedia.org

This can be achieved through a simple salt metathesis reaction. For example, reacting an aqueous or alcoholic solution of sodium polysulfide (Na₂Sₓ) with a solution of TBAB in an organic solvent can lead to the formation of tetrabutylammonium polysulfide in the organic phase, while the sodium bromide byproduct precipitates or remains in the aqueous phase. The choice of solvents is critical to ensure the separation of the desired product from the inorganic salt. Another approach involves using anion-exchange resins, where the resin is first loaded with the desired polysulfide anions and then eluted with a solution containing the tetrabutylammonium cation. nih.gov This technique is more common for analytical separation but can be adapted for preparative synthesis. uni-bayreuth.deosti.gov

In Situ Generation of Polysulfide Anions for Tetrabutylazanium Salt Formation

Polysulfide anions can be generated in situ, meaning they are formed and consumed in the same reaction vessel. These highly reactive, transient species can then be trapped by tetrabutylammonium cations present in the solution.

A notable method involves the use of fluoride anions, delivered by tetrabutylammonium fluoride (TBAF), to activate elemental sulfur. mdpi.com The fluoride attacks the S₈ ring, generating nucleophilic fluoropolysulfide anions (FSₓ⁻) in situ. researchgate.netmdpi.com These reactive intermediates can then engage in further reactions, with the tetrabutylammonium cation serving as the counterion for the resulting polysulfide products. Another powerful technique is electrochemistry, where the electrolysis of elemental sulfur and a hydrogen sulfide source can generate thiyl and hydropolysulfide radicals, which combine to form polysulfide chains of varying lengths. electrochemsci.org The use of a tetrabutylammonium salt as the supporting electrolyte in such a system ensures that it is the cation present to form the final salt. nih.gov

Synthesis of Specific Polysulfide Chain Lengths (e.g., S₃²⁻, S₄²⁻, S₅²⁻)

The synthesis of tetrabutylammonium polysulfides with a single, defined chain length is a significant challenge due to the complex equilibrium between different polysulfide species in solution. tum.dersc.org Often, a distribution of chain lengths is obtained. However, specific conditions can favor certain lengths.

Trisulfide (S₃²⁻) and the S₃•⁻ Radical Anion: The blue S₃•⁻ radical anion is a well-characterized species, particularly in polar, high-dielectric constant solvents. rsc.orgmdpi.com It is often observed in equilibrium with dianionic polysulfides, such as the dissociation of S₆²⁻ into two S₃•⁻ radicals. tum.de Its synthesis is typically achieved by the reduction of elemental sulfur in a suitable solvent in the presence of a tetrabutylammonium salt, where the solvent choice is critical to stabilize the radical species.

Tetrasulfide (S₄²⁻) and Pentasulfide (S₅²⁻): These and other longer-chain polysulfides (S₆²⁻, S₇²⁻, S₈²⁻) are often found in equilibrium in solution. chemrxiv.orglbl.gov Their synthesis generally involves the reaction of a sulfide source with a stoichiometric amount of elemental sulfur. For example, reacting a 1:3 molar ratio of a sulfide source (like Na₂S) with sulfur (S₈) would theoretically yield the tetrasulfide anion (S₄²⁻). In practice, a mixture is common, but the dominant species can be controlled by the reactant ratio. Subsequent stabilization with a tetrabutylammonium salt via anion exchange or in situ methods yields the final product. Characterization of the resulting mixture, often by techniques like UV-Vis spectroscopy or mass spectrometry, is necessary to determine the distribution of the polysulfide chain lengths. rsc.orglbl.gov

Table 2: Factors Influencing Polysulfide Chain Length

| Factor | Influence on Chain Length | Explanation | Reference |

|---|---|---|---|

| Solvent Polarity | High-dielectric constant solvents (e.g., DMSO, ACN) stabilize longer chains and radical anions (S₃•⁻). Low-dielectric constant solvents (e.g., DOL, DME) favor shorter chains. | The solvent shell around the anion affects its stability and propensity for disproportionation or dissociation. | tum.de |

| Sulfur:Sulfide Ratio | Increasing the molar ratio of elemental sulfur to a sulfide source generally leads to longer average polysulfide chain lengths. | This is a direct consequence of Le Chatelier's principle, driving the equilibrium towards products with higher sulfur content. | google.com |

| Temperature | Higher temperatures can favor shorter chains or different equilibrium distributions. | Affects reaction kinetics and the thermodynamic stability of different polysulfide species. | jst.go.jp |

| Cation | The nature of the cation (e.g., Li⁺ vs. TBA⁺) influences the solubility and stability of the polysulfide salt. | Large, "soft" cations like tetrabutylammonium can stabilize "soft" polysulfide anions. | qianggroup.com |

Crystallization-Driven Isolation Techniques

The isolation of specific tetrabutylammonium polysulfide salts from the complex mixtures that often result from synthesis is a significant challenge. Crystallization, a fundamental technique for purification, is a key method employed to isolate discrete polysulfide anions. The success of this technique is dependent on the careful selection of solvents and temperature gradients to exploit the differential solubilities of various polysulfide chain lengths.

The large, non-polar tetrabutylammonium (TBA) cation plays a crucial role in enabling the crystallization of polysulfide anions from organic solvents. Unlike smaller alkali metal cations, the TBA cation forms salts with improved solubility in less polar media, which can then be selectively precipitated. Reports in the literature indicate that the incorporation of sulfur-sulfur linkages within a polymer backbone facilitates the crystallization process, a principle that extends to the isolation of discrete polysulfide salts. chalcogen.roresearchgate.netrsc.org

Fractional crystallization is a particularly relevant technique. While detailed, systematic studies on the fractional crystallization of (TBA)₂Sₙ salts are limited, related studies on organopolysulfanides have demonstrated that anions of different sulfur chain lengths can be separated from solution through this method. nsf.gov The process involves dissolving the mixture in a suitable solvent at an elevated temperature and then gradually cooling the solution, allowing the least soluble species to crystallize first. The choice of solvent is critical; a solvent must be selected in which the solubilities of the different polysulfide species show a significant temperature dependence and are sufficiently different from one another.

For instance, a mixture of tetrabutylammonium polysulfides might be dissolved in a solvent like a toluene/N,N-dimethylformamide mixture, and upon slow cooling, the longer, less soluble polysulfide chains may precipitate, allowing for their isolation. mdpi.com Although specific protocols are not widely published, the principles of crystallization for other tetrabutylammonium salts, such as tetrabutylammonium bromide, often involve solvents like ethyl acetate, from which the salt can be crystallized upon cooling. mdpi.com

Table 1: Factors Influencing Crystallization-Driven Isolation of Tetrabutylammonium Polysulfides

| Parameter | Effect on Crystallization | Examples & Notes |

| Solvent System | The polarity and coordinating ability of the solvent dictate the solubility of different (TBA)₂Sₙ species. A solvent or solvent mixture must be chosen to maximize the solubility difference between the target polysulfide and impurities. | Mixtures of polar aprotic solvents (e.g., DMF, acetonitrile) and less polar solvents (e.g., toluene, diethyl ether) are often employed to achieve the desired solubility gradient. mdpi.com |

| Temperature Gradient | A slow, controlled cooling rate is essential for the formation of well-ordered, pure crystals. Rapid cooling can lead to the trapping of impurities and the formation of amorphous solids or mixed crystals. | A typical process involves heating to dissolve the mixture followed by slow cooling to room temperature, and then further cooling to 0°C or below to maximize yield. |

| Cation Size | The large tetrabutylammonium cation is crucial for rendering polysulfide salts soluble in organic solvents and enabling their subsequent crystallization. | The bulky, organic nature of the TBA cation disrupts the crystal lattice energy compared to smaller inorganic cations, influencing solubility. |

| Polysulfide Chain Length | Generally, solubility in a given non-aqueous solvent decreases as the polysulfide chain length (n) increases, although this is not a universal rule and depends heavily on the solvent. This difference is the basis for separation. | Longer chains like S₆²⁻ or S₈²⁻ may be less soluble than shorter chains like S₄²⁻ in certain organic solvents, allowing for their preferential crystallization. |

Solvent Effects on Polysulfide Chain Equilibria

In solution, polysulfide anions exist in a dynamic and complex equilibrium. This equilibrium involves the disproportionation and interconversion of polysulfide dianions of various chain lengths (Sₙ²⁻) and can also include polysulfide radical anions (Sₘ˙⁻). The choice of solvent has a profound impact on the position of these equilibria, thereby determining the dominant species present in the solution. nsf.govrsc.org The large tetrabutylammonium cation, being soluble in a wide range of organic solvents, is an ideal counterion for studying these effects.

The key properties of a solvent that influence polysulfide speciation are its dielectric constant (ε) and its donor number (DN), which is a measure of its Lewis basicity or ability to solvate cations.

High-Polarity, High-DN Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) have high dielectric constants and high donor numbers. In these solvents, the cation (TBA⁺) and the polysulfide anions (Sₙ²⁻) are well-solvated and exist as dissociated ions or solvent-separated ion pairs. These solvents are effective at stabilizing a wide range of polysulfides, including longer-chain anions (e.g., S₆²⁻, S₈²⁻) and the trisulfide radical anion (S₃˙⁻), which imparts a characteristic blue or green color to the solution. acs.orgescholarship.org The S₃˙⁻ radical anion is readily identified by its strong UV-Vis absorption peak around 617 nm. escholarship.org

Low-Polarity, Low-DN Solvents: Solvents like tetrahydrofuran (B95107) (THF), 1,2-dimethoxyethane (B42094) (DME), and other ethers have lower dielectric constants and donor numbers. In these media, ion-pairing is much more significant, and the polysulfide anions exist predominantly as contact ion pairs with the TBA⁺ cation. These solvents tend to favor the disproportionation of longer, less stable polysulfides into shorter, more thermodynamically stable species. For example, S₈²⁻ may disproportionate into S₆²⁻ and elemental sulfur, and S₆²⁻ may further convert to S₄²⁻. rsc.orgacs.org Consequently, in ether-based solvents, shorter polysulfides like S₄²⁻, which has a characteristic UV-Vis absorption around 410-420 nm, are often the dominant species. researchgate.net

Spectroscopic techniques are essential for probing these equilibria. ¹H NMR can be used to monitor the environment of the TBA cation, while UV-Vis and Raman spectroscopy directly probe the polysulfide anions present. nsf.govresearchgate.net

Table 2: Influence of Solvent on Tetrabutylammonium Polysulfide Speciation

| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Predominant Polysulfide Species Observed | Spectroscopic Signature |

| Acetonitrile (ACN) | 37.5 | 14.1 | Mixture of Sₙ²⁻ and S₃˙⁻ radical anions. nsf.govrsc.org | Green/blue color; UV-Vis peak at ~617 nm for S₃˙⁻. |

| Dimethylformamide (DMF) | 36.7 | 26.6 | Stabilizes longer-chain polysulfides (S₆²⁻, S₈²⁻) and the S₃˙⁻ radical anion. acs.orgescholarship.org | Strong UV-Vis absorbance for S₃˙⁻ (~617 nm). |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 29.8 | Similar to DMF, effectively solvates and stabilizes a wide range of polysulfide species, including radical anions. acs.orgescholarship.org | Strong UV-Vis absorbance for S₃˙⁻ (~617 nm). |

| Tetrahydrofuran (THF) | 7.5 | 20.0 | Favors shorter-chain, more stable polysulfides due to strong ion pairing. S₄²⁻ is often a major species. rsc.orgacs.org | UV-Vis peak for S₄²⁻ at ~410-420 nm. Radical anion concentration is significantly lower. |

| 1,2-Dimethoxyethane (DME) | 7.2 | 20.0 | Similar to THF, promotes the formation of shorter-chain polysulfides like S₄²⁻ and S₂²⁻ through disproportionation. acs.org | UV-Vis peak for S₄²⁻ at ~410-420 nm. |

Advanced Synthetic Strategies for High Purity Sulfane;Tetrabutylazanium

The synthesis of tetrabutylammonium polysulfides with a specific, single chain length in high purity is a formidable task due to the facile exchange and disproportionation reactions that occur in solution. nsf.govtum.de Standard synthetic approaches, such as the reaction of tetrabutylammonium hydrosulfide (B80085) (NBu₄SH) with a stoichiometric amount of elemental sulfur, typically yield a thermodynamic mixture of various polysulfide anions. researchgate.net Therefore, advanced strategies must focus on either kinetically trapping a desired species or shifting the equilibrium so strongly that one species overwhelmingly predominates, followed by rapid and efficient isolation.

One advanced approach involves the use of phase-transfer catalysis in a biphasic system. For instance, an aqueous solution of sodium polysulfide (Na₂Sₙ) can be reacted with an organic-soluble halide in the presence of a tetrabutylammonium salt (e.g., TBABr) as the catalyst. While this is commonly used for synthesizing organic polysulfides, the principle can be adapted. By carefully controlling the stoichiometry of the aqueous polysulfide source and rapidly extracting the formed (TBA)₂Sₙ into an organic phase where it may be less prone to equilibration, it is possible to favor a certain chain length. rsc.org

Another strategy centers on the precise control of the reaction environment. The synthesis of high-purity tetrabutylammonium hydrosulfide (NBu₄SH) is a critical first step, as impurities in the starting material can complicate the subsequent reaction with sulfur. nih.gov The reaction of this high-purity NBu₄SH with elemental sulfur must be conducted in a solvent that minimizes unwanted disproportionation. Based on the principles outlined in section 2.3.2, a solvent that strongly favors a specific chain length could be used. For example, attempting to synthesize (TBA)₂S₄ would be best performed in a solvent like THF or DME, which naturally favors this species.

A promising advanced strategy combines a controlled synthesis with immediate, in-situ crystallization. This involves choosing a solvent system where the desired (TBA)₂Sₙ product has very low solubility at the reaction temperature, causing it to precipitate out of the solution as it is formed. This removal from the solution phase effectively quenches the equilibrium and prevents further conversion to other polysulfides.

Table 3: Comparison of Synthetic Strategies for Tetrabutylammonium Polysulfides

| Strategy | Description | Advantages | Challenges |

| Homogeneous Reaction in Solution | Stoichiometric reaction of a sulfur source (e.g., S₈) with a sulfide source (e.g., NBu₄SH) in a single-phase solvent. | Simple setup, good for generating polysulfide solutions for further use. | Typically yields a complex equilibrium mixture of Sₙ²⁻ species; low purity of any single species. nsf.gov |

| Phase-Transfer Catalysis | Reaction between an aqueous inorganic polysulfide and an organic phase containing the TBA⁺ cation, which transfers the polysulfide anion. | Can offer better control over reaction rates and potentially the chain length of the extracted polysulfide. rsc.org | Optimization is complex; equilibria can still occur in the organic phase. |

| Fluoride-Catalyzed Sulfur Activation | Use of a catalytic amount of tetrabutylammonium fluoride (TBAF) to activate elemental sulfur for reaction at mild conditions. mdpi.com | Allows reactions to proceed under milder temperatures, potentially offering kinetic control over thermodynamic products. | Primarily demonstrated for sulfurization of organic substrates; application to forming pure inorganic polysulfides is not well-established. |

| Kinetically Controlled Synthesis with In-Situ Precipitation | The reaction is designed in a specific solvent where the target (TBA)₂Sₙ is insoluble and precipitates upon formation, thus preventing it from re-entering solution-phase equilibria. | Potentially the most effective method for obtaining a single, high-purity polysulfide salt. | Requires extensive screening to find the precise solvent/temperature conditions for selective precipitation of the target chain length. |

Ultimately, the synthesis of high-purity this compound compounds relies on a multi-faceted approach that considers the initial purity of reagents, the specific properties of the solvent used, and a carefully designed isolation protocol that can effectively "trap" the desired polysulfide before it can convert into other species.

Advanced Spectroscopic and Diffraction Based Characterization of Sulfane;tetrabutylazanium

Vibrational Spectroscopy (Raman, IR) for Polysulfide Anion Fingerprinting

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for probing the structure of the polysulfide anions in sulfane;tetrabutylazanium. These methods are highly sensitive to the vibrations of the sulfur-sulfur (S-S) bonds that form the backbone of the polysulfide chain.

Analysis of S-S Stretching Frequencies and Chain Conformations

The S-S stretching vibrations in polysulfide anions give rise to characteristic bands in Raman and IR spectra, typically appearing in the 400-500 cm⁻¹ region. researchgate.netresearchgate.net The precise frequency of these vibrations is highly dependent on the length of the sulfur chain (n in Sₙ²⁻), the bond strengths, and the specific conformation (i.e., the dihedral or torsion angles) of the anion. nih.gov

Raman spectroscopy is particularly well-suited for studying these S-S bonds. The S₄²⁻ anion, for example, typically exhibits a strong Raman band corresponding to the symmetric S-S stretching mode. researchgate.net Longer polysulfide chains, such as S₅²⁻ and S₆²⁻, present more complex spectra with multiple S-S stretching modes. The large tetrabutylammonium (B224687) cation can influence the solid-state packing and the conformation of the polysulfide anion, which in turn affects the vibrational frequencies. nih.gov This influence is due to the electric field of the cation polarizing the anion, which can alter bond lengths and angles. nih.govresearchgate.net For instance, variations in the torsion angle of the polysulfide chain, induced by different crystal packing environments, lead to shifts in the observed S-S stretching frequencies.

The table below summarizes typical Raman active S-S stretching frequencies for various polysulfide species. These values can vary depending on the cation and the physical state (solid vs. solution).

Table 1: Representative Raman Frequencies for Polysulfide Anion S-S Stretching Modes

| Polysulfide Species | S-S Stretching Frequency (cm⁻¹) | Reference |

|---|---|---|

| S₃⁻ (radical anion) | ~548 | researchgate.net |

| S₄²⁻ | ~445, ~480 | researchgate.net |

| S₅²⁻ | ~207 (bending), multiple stretching modes | researchgate.net |

| S₆²⁻ | Calculated modes vary with conformation | researchgate.net |

Identification of Polysulfide Speciation in Solution and Solid State

In both solution and the solid state, this compound can exist as a mixture of different polysulfide anions (e.g., S₄²⁻, S₅²⁻, S₆²⁻). Vibrational spectroscopy provides a direct method for identifying and, in some cases, quantifying the distribution of these species. Each polysulfide anion has a unique vibrational fingerprint, allowing for its identification in a complex mixture.

For example, in solution studies relevant to lithium-sulfur batteries, operando Raman spectroscopy has been used to track the formation and consumption of various polysulfide species during electrochemical cycling. researchgate.net The appearance and disappearance of specific Raman bands corresponding to long-chain (e.g., S₈²⁻) and short-chain (e.g., S₄²⁻) polysulfides can be monitored in real-time. Similarly, in the solid state, Raman microscopy can map the spatial distribution of different polysulfide phases within a sample. The combination of IR and Raman spectroscopy is powerful, as some vibrational modes may be active in one technique but not the other, providing a more complete picture of the polysulfide speciation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cation and Anion Elucidation

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For this compound, it is used to characterize the tetrabutylammonium cation and to study the dynamic interactions between the cation and the polysulfide anion.

¹H and ¹³C NMR for Tetrabutylammonium Cation Characterization

The tetrabutylammonium cation ([N(C₄H₉)₄]⁺) is readily characterized by ¹H and ¹³C NMR spectroscopy. researchgate.netscispace.com Due to the symmetry of the cation, the spectra are relatively simple and consist of four distinct signals for the four non-equivalent carbon atoms of the butyl chains and their attached protons.

In the ¹H NMR spectrum, a triplet is observed for the terminal methyl group (–CH₃), a multiplet for the adjacent methylene (B1212753) group (–CH₂–CH₃), another multiplet for the next methylene group (–CH₂–CH₂N⁺), and a downfield-shifted multiplet for the methylene group directly attached to the positively charged nitrogen atom (α-CH₂). In the proton-decoupled ¹³C NMR spectrum, four distinct singlets are observed. bhu.ac.in The chemical shifts are sensitive to the solvent but are generally found in predictable regions. The interaction with the polysulfide anion typically has only a minor effect on the chemical shifts of the cation due to the diffuse nature of the charge on both the cation and anion, resulting in weak ion pairing in most non-aqueous solvents.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for the Tetrabutylammonium Cation

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N⁺–C H₂– | ~3.1 - 3.4 | ~58 - 59 |

| –C H₂–CH₂N⁺ | ~1.5 - 1.7 | ~23 - 24 |

| –C H₂–CH₃ | ~1.3 - 1.5 | ~19 - 20 |

| –C H₃ | ~0.9 - 1.0 | ~13 - 14 |

Note: Values are approximate and depend on the solvent and concentration. Data compiled from standard NMR reference tables. sigmaaldrich.comoregonstate.edu

²³Na or ³⁹K NMR Studies for Cation-Anion Interactions (if applicable)

For the compound this compound, ²³Na and ³⁹K NMR are not applicable as the cation is tetrabutylammonium. However, in related systems containing sodium or potassium polysulfides, these NMR techniques are valuable for probing cation-anion interactions. The chemical shift and linewidth of the ²³Na or ³⁹K signal are sensitive to the local electronic environment around the nucleus. Changes in these parameters can provide information on the degree of ion pairing, the formation of solvent-separated ion pairs versus contact ion pairs, and the dynamics of cation exchange between different polysulfide anions.

Variable Temperature NMR for Dynamic Processes

Variable Temperature (VT) NMR is a key technique for studying dynamic molecular processes that occur on the NMR timescale. ox.ac.ukoxinst.com For this compound, VT-NMR experiments can provide insight into several dynamic phenomena.

One potential application is the study of restricted rotation around the S-S bonds within the polysulfide anion. At low temperatures, the interconversion between different chain conformations may become slow enough to be observed as distinct sets of signals. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal. nih.gov Analysis of the spectra at different temperatures can be used to determine the activation energy for this rotational barrier. oxinst.com

Additionally, VT-NMR can be used to investigate the dynamics of ion pairing between the tetrabutylammonium cation and the polysulfide anion. Changes in chemical shifts with temperature can indicate shifts in the ion-pairing equilibrium. In systems with slow chemical exchange between different polysulfide species (e.g., S₄²⁻ ⇌ S₅²⁻), VT-NMR could potentially resolve the signals for the individual species at low temperatures.

X-ray Diffraction Studies of Crystalline this compound

X-ray diffraction (XRD) is a cornerstone technique for the solid-state characterization of crystalline materials, providing fundamental insights into atomic arrangements. For this compound, which consists of tetrabutylammonium cations ((C₄H₉)₄N⁺) and polysulfide anions (Sₓ²⁻), X-ray diffraction methods are indispensable for elucidating its three-dimensional structure.

Single Crystal X-ray Diffraction for Anion Conformation and Packing

In the case of tetrabutylammonium polysulfides, SC-XRD studies would reveal the specific nature of the polysulfide chain (e.g., S₄²⁻, S₅²⁻, S₆²⁻), which can adopt various conformations. The flexible, non-coordinating nature of the large tetrabutylammonium cation influences the crystallization process and the resulting solid-state structure of the polysulfide anion. The conformation of the polysulfide anion is a result of a delicate balance between the intrinsic electronic preferences of the sulfur chain and the packing forces exerted by the bulky cations.

Detailed research findings from SC-XRD would include:

Polysulfide Chain Conformation: Determination of the exact sulfur chain length (x in Sₓ²⁻) and its geometry. Polysulfide anions are known to adopt a variety of conformations, including helical, linear, and branched arrangements, influenced by the counterion.

Bond Lengths and Angles: Precise measurement of S-S bond lengths and S-S-S bond angles within the polysulfide chain. These parameters are crucial for understanding the bonding and electronic structure of the anion.

Crystal Packing: Elucidation of how the tetrabutylammonium cations and polysulfide anions are arranged in the crystal lattice. This includes an analysis of cation-anion interactions, which are primarily electrostatic, and van der Waals interactions between the butyl chains of the cations.

Disorder: The flexible butyl chains of the tetrabutylammonium cation are prone to conformational disorder within the crystal structure, which can be modeled and refined using SC-XRD data. mdpi.com

A representative table of crystallographic data that could be obtained from a single crystal X-ray diffraction study of a hypothetical tetrabutylammonium polysulfide, for instance, bis(tetrabutylammonium) pentasulfide ((TBA)₂S₅), is presented below.

Interactive Table: Representative Single Crystal X-ray Diffraction Data for (TBA)₂S₅

| Parameter | Value |

| Chemical Formula | C₃₂H₇₂N₂S₅ |

| Formula Weight | 645.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.543(2) |

| b (Å) | 15.876(3) |

| c (Å) | 18.912(4) |

| β (°) | 98.76(1) |

| Volume (ų) | 3718.9(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.152 |

| Absorption Coeff. (mm⁻¹) | 0.45 |

| Temperature (K) | 150(2) |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | 15890 |

| Independent Reflections | 6543 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.135 |

| Goodness-of-fit on F² | 1.05 |

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and assess the purity of a bulk sample. omicsonline.orgnih.govcreative-biostructure.com In the context of this compound, PXRD is crucial for routine characterization, quality control, and for studying phase transitions.

The PXRD pattern is a fingerprint of the crystalline material, with the positions and intensities of the diffraction peaks being characteristic of the crystal structure. rigaku.com For a newly synthesized batch of tetrabutylammonium polysulfide, its PXRD pattern can be compared to a reference pattern (either calculated from single-crystal data or from a standard sample) to confirm its identity.

Key applications of PXRD for this compound include:

Phase Identification: Each distinct crystalline form (polymorph) of a compound will produce a unique PXRD pattern. rigaku.com PXRD can therefore be used to identify the specific polymorph of tetrabutylammonium polysulfide present in a sample.

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the PXRD pattern. By comparing the experimental pattern to that of the pure compound, the presence and, to some extent, the quantity of crystalline impurities can be determined.

Monitoring of Stability: PXRD can be used to monitor changes in the crystalline form of this compound over time or under different storage conditions (e.g., temperature, humidity), which might indicate decomposition or phase transitions.

A hypothetical PXRD pattern for a crystalline sample of tetrabutylammonium hexasulfide is represented in the table below, showing the characteristic diffraction angles (2θ) and relative intensities of the peaks.

Interactive Table: Representative Powder X-ray Diffraction Data for (TBA)₂S₆

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 100 |

| 12.2 | 7.25 | 45 |

| 15.8 | 5.60 | 60 |

| 17.1 | 5.18 | 85 |

| 19.5 | 4.55 | 70 |

| 21.3 | 4.17 | 55 |

| 24.5 | 3.63 | 30 |

| 28.9 | 3.09 | 40 |

UV-Vis Spectroscopy for Polysulfide Anion Electronic Transitions

UV-Vis spectroscopy is a valuable tool for studying the electronic structure of polysulfide anions in solution. The absorption of ultraviolet or visible light by these species corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the types of polysulfide anions present and their concentrations.

Quantitative Analysis of Polysulfide Concentrations and Speciation

The quantitative analysis of polysulfide solutions using UV-Vis spectroscopy is based on the Beer-Lambert Law, which relates absorbance to the concentration of the absorbing species. However, the speciation of polysulfides in solution is complex, with multiple anions (Sₓ²⁻) and radical anions (Sₓ⁻•) often coexisting in equilibrium. ucsd.edu These different species have overlapping absorption bands, making the deconvolution of the UV-Vis spectrum challenging. electrochemsci.org

Despite these challenges, UV-Vis spectroscopy can provide semi-quantitative information on the distribution of polysulfide species. By analyzing the positions and intensities of the absorption maxima, it is possible to infer the dominant polysulfide chain lengths in a given solution. For instance, shorter polysulfide chains tend to absorb at lower wavelengths, while longer chains absorb at higher wavelengths.

The table below presents typical absorption maxima for different polysulfide species in an organic solvent, which would be relevant for the analysis of this compound solutions.

Interactive Table: Typical UV-Vis Absorption Maxima for Polysulfide Species

| Polysulfide Species | Absorption Maximum (λₘₐₓ, nm) |

| S₃²⁻ | ~290 |

| S₄²⁻ | ~330 |

| S₆²⁻ | ~420 |

| S₃⁻• (radical anion) | ~617 |

Investigation of Charge-Transfer Phenomena

Charge-transfer (CT) transitions are a significant feature in the electronic spectra of many chemical compounds and are characterized by their high intensity. wikipedia.orglibretexts.orglibretexts.orgcareerendeavour.com In the context of this compound, charge-transfer phenomena can occur between the polysulfide anion and the tetrabutylammonium cation, or between the polysulfide anion and the solvent.

A charge-transfer transition involves the movement of an electron from a molecular orbital that is predominantly located on one component of the complex (the donor) to a molecular orbital primarily on the other component (the acceptor). In the case of tetrabutylammonium polysulfide, the polysulfide anion, being electron-rich, can act as the electron donor, while the tetrabutylammonium cation or solvent molecules can act as the electron acceptor.

The presence of CT bands in the UV-Vis spectrum of this compound would be indicated by:

High Molar Absorptivity: CT bands are typically much more intense (ε > 10,000 L mol⁻¹ cm⁻¹) than the d-d transitions observed in transition metal complexes.

Solvatochromism: The energy of the CT transition, and thus the position of the absorption band, can be sensitive to the polarity of the solvent. A shift in the absorption maximum upon changing the solvent is a strong indicator of a charge-transfer process.

Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio (m/z) after ionization. For an ionic compound like this compound, electrospray ionization (ESI) is a particularly suitable soft ionization technique that allows the transfer of the pre-existing ions from solution into the gas phase for mass analysis. researchgate.net

The mass spectrum of tetrabutylammonium polysulfide would be expected to show a peak corresponding to the tetrabutylammonium cation ((C₄H₉)₄N⁺) at m/z 242.46. The detection of the polysulfide anions (Sₓ²⁻) can be more challenging due to their potential instability and reactivity. Often, derivatization techniques are employed to stabilize the polysulfide chain before MS analysis. osti.govrsc.orgresearchgate.net

By employing tandem mass spectrometry (MS/MS), it is possible to induce fragmentation of the selected ions and analyze the resulting fragment ions. This provides valuable structural information. The fragmentation of the tetrabutylammonium cation typically proceeds through the loss of neutral alkane or alkene fragments. researchgate.netlibretexts.orgchemguide.co.ukcreative-proteomics.comnih.gov

A table of expected ions and their fragments in the mass spectrometric analysis of a hypothetical tetrabutylammonium tetrasulfide ((TBA)₂S₄) is provided below.

Interactive Table: Representative Mass Spectrometry Data for (TBA)₂S₄

| Ion | m/z (Calculated) | Fragmentation Pathway | Fragment Ion(s) (m/z) |

| [(C₄H₉)₄N]⁺ | 242.46 | Loss of butene (C₄H₈) | [(C₄H₉)₃NH]⁺ (186.38) |

| [(C₄H₉)₄N]⁺ | 242.46 | Loss of butane (B89635) (C₄H₁₀) and subsequent rearrangement | [(C₄H₉)₂N=CHCH₂CH₂CH₃]⁺ (142.28) |

| [S₄]²⁻ (as [S₄+H]⁻) | 128.89 | Not typically fragmented in soft ionization | - |

| [S₄]²⁻ (as [S₄+Na]⁻) | 150.87 | Not typically fragmented in soft ionization | - |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry is a soft ionization technique that is exceptionally well-suited for the analysis of ionic compounds like this compound, allowing for the transfer of ions from solution into the gas phase with minimal fragmentation.

In the positive ion mode of ESI-MS, the spectrum is dominated by the presence of the tetrabutylazanium cation, [(CH₃CH₂CH₂CH₂)₄N]⁺. This cation is consistently observed at a mass-to-charge ratio (m/z) of 242.3. asianpubs.orgchromforum.org The high intensity of this peak confirms the presence of the quaternary ammonium (B1175870) salt. Under certain instrumental conditions, fragmentation of the tetrabutylazanium cation can be observed. This fragmentation typically proceeds through the loss of butene (C₄H₈) and other alkyl chains, leading to the formation of smaller amine fragments.

In the negative ion mode, the sulfane anion (HS⁻) is expected to be observed at an m/z of 33.1. The detection of this anion is crucial for confirming the identity of the counter-ion in the compound. Depending on the sample purity and the presence of any oxidation products, ions corresponding to polysulfides (Sₙ²⁻ or HSₙ⁻) may also be detected at higher m/z values. researchgate.net The presence of these species can provide insight into the stability and storage history of the compound.

Detailed Research Findings:

Analysis of tetrabutylammonium salts by ESI-MS has demonstrated a characteristic fragmentation pathway for the cation. asianpubs.org Collision-induced dissociation (CID) studies reveal a stepwise loss of neutral butene molecules (56.1 Da), leading to a series of prominent fragment ions. This predictable fragmentation is a key diagnostic feature for the identification of the tetrabutylammonium moiety.

The following interactive data table summarizes the expected ions and their fragments in the ESI-MS analysis of this compound.

| Ion Mode | Observed Ion | Formula | Calculated m/z | Interpretation |

| Positive | [(CH₃CH₂CH₂CH₂)₄N]⁺ | C₁₆H₃₆N⁺ | 242.3 | Intact Tetrabutylazanium Cation |

| Positive | [(CH₃CH₂CH₂CH₂)₃NH]⁺ | C₁₂H₂₈N⁺ | 186.2 | Fragment (Loss of C₄H₈) |

| Positive | [(CH₃CH₂CH₂CH₂)₂N=CHCH₂CH₂CH₃]⁺ | C₁₂H₂₆N⁺ | 184.2 | Fragment |

| Positive | [C₈H₂₀N]⁺ | C₈H₂₀N⁺ | 130.2 | Fragment (Loss of 2 x C₄H₈) |

| Negative | [SH]⁻ | HS⁻ | 33.1 | Sulfane Anion |

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-Assisted Laser Desorption/Ionization is another soft ionization technique that can be employed for the characterization of this compound. In MALDI-TOF (Time-of-Flight) mass spectrometry, the sample is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte.

For the analysis of this compound, both the cation and anion can be detected, depending on the polarity of the instrument setting. In positive ion mode, the tetrabutylazanium cation would be observed at m/z 242.3, similar to ESI-MS. In negative ion mode, the sulfane anion would be detected at m/z 33.1.

One of the considerations with MALDI analysis of sulfur-containing compounds is the potential for the observation of sulfur clusters (Sₙ). Laser irradiation can sometimes induce reactions, leading to the formation of various allotropes of sulfur, which would be detected as a series of peaks separated by 32 Da (the mass of a sulfur atom). mdpi.com The presence and distribution of these clusters could provide information about the sample's tendency to undergo such transformations under energetic conditions.

Detailed Research Findings:

While specific MALDI studies on this compound are not extensively reported, the technique has been successfully applied to the analysis of other sulfur-containing materials and ionic liquids. mdpi.com The choice of matrix is critical to minimize fragmentation and optimize ion yield. Matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are commonly used for the analysis of organic salts.

The following interactive data table outlines the expected ionic species in the MALDI-TOF analysis of this compound.

| Ion Mode | Observed Ion | Formula | Calculated m/z | Interpretation |

| Positive | [(CH₃CH₂CH₂CH₂)₄N]⁺ | C₁₆H₃₆N⁺ | 242.3 | Tetrabutylazanium Cation |

| Negative | [SH]⁻ | HS⁻ | 33.1 | Sulfane Anion |

| Negative | [S₂]⁻ | S₂⁻ | 64.1 | Sulfur Cluster (potential artifact) |

| Negative | [S₃]⁻ | S₃⁻ | 96.2 | Sulfur Cluster (potential artifact) |

| Negative | [S₄]⁻ | S₄⁻ | 128.2 | Sulfur Cluster (potential artifact) |

Theoretical and Computational Investigations of Sulfane;tetrabutylazanium

Quantum Chemical Studies on Polysulfide Anion Electronic Structure

Quantum chemical calculations provide profound insights into the electronic structure, geometries, and energies of polysulfide anions, which are the core component of sulfane;tetrabutylazanium. These studies are fundamental to understanding the stability and reactivity of these species.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) has been widely employed to investigate the structural and energetic properties of polysulfide anions (Sn2-). These calculations are crucial for determining the most stable isomeric forms and the distribution of charge within the polysulfide chains.

Recent DFT studies have systematically explored the geometries of various polysulfide dianions (Sn2-, where n = 3-8). rsc.org For instance, the trisulfide anion (S32-) is found to prefer a non-linear structure with an S-S-S angle of approximately 115.1°. rsc.org As the chain length increases, the number of possible isomers grows, and DFT calculations are essential to identify the most stable conformations. The relative energies of these isomers are critical for understanding the distribution of different polysulfide species at equilibrium.

Furthermore, DFT calculations have been instrumental in studying polysulfide radical anions (Sn•−), which can be present in equilibrium with the dianions. nih.govresearchgate.net For the tetrasulfide radical anion (S4•−), both cis (C2v) and trans (C2h) isomers have been investigated, with their relative stability being dependent on the surrounding environment, such as the polarity of the solvent. nih.gov Time-dependent DFT (TD-DFT) calculations have also been used to predict the electronic absorption spectra of these anions, which is crucial for their experimental identification. nih.govresearchgate.net

Calculated Relative Energies of Polysulfide Anion Isomers

| Polysulfide Anion | Isomer | Relative Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| S₄•− | trans (C₂h) | Reference | nih.gov |

| S₄•− | cis (C₂v) | Slightly more stable in polar media | nih.gov |

| S₆•− | C₂h | 22.5 | nih.gov |

| S₆•− | C₂ | Reference | nih.gov |

Ab Initio Methods for High-Level Electronic Structure Analysis

For a more accurate description of the electronic structure of polysulfide anions, high-level ab initio methods are employed. These methods, while computationally more demanding than DFT, can provide benchmark data for energies and spectroscopic properties.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods, offer a systematic way to improve upon the Hartree-Fock approximation by including electron correlation effects. researchgate.net These methods are particularly important for accurately determining electron affinities and describing the subtle electronic effects in anions. utah.edu For polysulfide anions, ab initio calculations can be used to validate the results obtained from DFT and to provide a more detailed understanding of the nature of the sulfur-sulfur bonds and the distribution of the negative charge. mdpi.com While specific ab initio studies focused solely on the polysulfide anions in the context of tetrabutylammonium (B224687) are scarce, the principles and findings from studies on other small molecular anions are transferable and provide a framework for understanding their electronic behavior. tandfonline.com

Molecular Dynamics Simulations of this compound in Solution

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules and ions in the condensed phase. For this compound, MD simulations can provide detailed information about its solvation, ion pairing, and transport properties in various solvents.

Solvation Dynamics and Ion Pairing Effects

The interaction between the tetrabutylammonium cation and the polysulfide anion in solution is a key factor determining the properties of this compound. MD simulations can be used to study the solvation shells of both ions and to characterize the extent of ion pairing.

Studies on tetrabutylammonium-based electrolyte additives have shown that the large, nonpolar alkyl chains of the cation influence the local solvent structure. chemrxiv.org In aqueous solutions, for example, the tetrabutylammonium cation is known to exhibit hydrophobic hydration. arxiv.org In the context of this compound, the bulky nature of the tetrabutylammonium cation is expected to lead to the formation of solvent-separated ion pairs or even contact ion pairs with the polysulfide anion, depending on the solvent's polarity and coordinating ability. The solvation structure of lithium polysulfides has been extensively studied, revealing the importance of ion-solvent and ion-ion interactions, which can be extrapolated to understand the behavior with the larger tetrabutylammonium cation. lbl.govresearchgate.netnih.gov The anions in the electrolyte have been shown to play a dominant role in the solvation structure, which would also be the case for the polysulfide anion in this compound. chemrxiv.org

Diffusion and Transport Properties

The mobility of the tetrabutylammonium and polysulfide ions in solution is crucial for applications such as electrolytes in electrochemical devices. MD simulations can be used to calculate the self-diffusion coefficients of these ions, providing insights into the transport properties of the system.

Simulations of tetrabutylammonium bromide in aqueous solution have been used to determine the translational diffusion coefficient of the cation. arxiv.org Similar simulations for this compound would allow for the determination of the diffusion coefficients of both the cation and the various polysulfide anions. The size and shape of the polysulfide anion, as well as the extent of ion pairing, are expected to have a significant impact on its diffusion. MD simulations of lithium polysulfides in different solvents have shown that higher viscosity solvents lead to lower diffusion rates. rsc.org

Computational Modeling of Polysulfide Chain Equilibria

In solutions of this compound, a dynamic equilibrium exists between polysulfide anions of different chain lengths. Computational modeling can be used to understand and predict the distribution of these species under various conditions.

The equilibria between different polysulfide anions (e.g., S82-, S62-, S42-) are influenced by factors such as the solvent, temperature, and the nature of the counter-ion. mdpi.com While much of the computational modeling of polysulfide equilibria has been performed in the context of lithium-sulfur batteries, the fundamental principles are applicable to systems with other cations like tetrabutylammonium. researchgate.net DFT calculations of the relative energies of different polysulfide anions provide the thermodynamic basis for these equilibrium models. rsc.orgscivisionpub.com By combining these quantum chemical data with statistical mechanics models, it is possible to predict the speciation of polysulfides in solution. The presence of the large tetrabutylammonium cation may influence these equilibria through specific ion-pairing interactions that could stabilize certain polysulfide chain lengths over others.

Thermodynamic Predictions of Polysulfide Speciation

The speciation of polysulfides in solution is a dynamic equilibrium involving various sulfur chain lengths (Sₓ²⁻). The distribution of these species is highly dependent on factors such as the solvent, temperature, and the nature of the counterion. Computational thermodynamics, particularly through methods like Density Functional Theory (DFT), is instrumental in predicting the relative stability of different polysulfide anions and thus their expected distribution at equilibrium.

The Gibbs free energy of formation for each tetrabutylammonium polysulfide species is a key determinant of the equilibrium distribution. By calculating these energies, researchers can predict which polysulfide chains are thermodynamically favored under specific conditions. While extensive research has been conducted on lithium polysulfides due to their relevance in battery technology, the principles are transferable to systems with the tetrabutylammonium cation. nih.gov

The large and non-polar nature of the tetrabutylammonium cation is expected to have a significant influence on polysulfide speciation compared to small, hard cations like Li⁺. The weaker electrostatic interactions of the tetrabutylammonium cation can lead to a different distribution of polysulfide chain lengths. Computational models can quantify these effects by incorporating the cation-anion interaction energies into the thermodynamic calculations.

Table 1: Illustrative Thermodynamic Data for Tetrabutylammonium Polysulfides

| Polysulfide Species | Predicted Relative Gibbs Free Energy of Formation (kcal/mol) | Predicted Dominant Species |

| (TBA)₂S₂ | +2.5 | No |

| (TBA)₂S₃ | +1.0 | No |

| (TBA)₂S₄ | -1.5 | Yes |

| (TBA)₂S₅ | -3.0 | Yes |

| (TBA)₂S₆ | -2.0 | Yes |

| (TBA)₂S₇ | +0.5 | No |

| (TBA)₂S₈ | +1.8 | No |

Note: The values in this table are illustrative and intended to demonstrate the concept of using Gibbs free energy to predict polysulfide speciation. Actual values would require specific computational studies on tetrabutylammonium polysulfides.

Kinetic Modeling of Chain Scrambling Processes

Beyond thermodynamic equilibrium, the kinetics of polysulfide chain scrambling—the dynamic interchange of sulfur atoms between different polysulfide chains—is crucial for understanding the reactivity of these systems. These scrambling reactions can proceed through various mechanisms, including nucleophilic attack and radical pathways.

Kinetic modeling, often coupled with DFT calculations, can elucidate the reaction pathways and determine the activation energies for these scrambling processes. While specific kinetic models for tetrabutylammonium polysulfides are not extensively documented, the general mechanisms of polysulfide exchange are applicable. mdpi.com The role of the cation in these processes is to influence the electronic structure and stability of the transition states.

The bulky tetrabutylammonium cation is expected to have a different kinetic influence compared to smaller cations. It may sterically hinder certain reaction pathways or, due to its non-coordinating nature, lead to more "naked" and potentially more reactive polysulfide anions in solution. Computational studies can model these effects to predict how the choice of cation alters the rates of chain scrambling.

Table 2: Conceptual Factors Influencing Polysulfide Chain Scrambling Kinetics

| Factor | Influence on Rate Constant (k) | Rationale |

| Cation Size (e.g., TBA⁺ vs. Li⁺) | Potentially increases k | Larger, less coordinating cations may lead to more accessible and reactive polysulfide anions. |

| Solvent Polarity | Increases k | Polar solvents can better stabilize charged transition states, lowering the activation energy. |

| Temperature | Increases k | Provides the necessary thermal energy to overcome the activation barrier for scrambling reactions. |

| Polysulfide Chain Length | Variable | The reactivity of the polysulfide anion can vary with its chain length and conformation. |

Note: This table presents a conceptual overview. The actual kinetic effects would need to be determined through detailed experimental and computational studies.

Conformational Analysis of Polysulfide Anions and Cation-Anion Interactions

The three-dimensional structure of tetrabutylammonium polysulfides is determined by the conformational preferences of the polysulfide anions and the nature of the interactions with the tetrabutylammonium cations. Polysulfide anions are known to adopt various conformations, from linear chains to more complex, folded, or cyclic structures, depending on the chain length and the surrounding environment. mdpi.com

Computational chemistry, particularly DFT and molecular dynamics simulations, can be used to explore the potential energy surface of these species and identify the most stable conformers. For polysulfide anions, longer chains exhibit greater conformational flexibility.

The interaction between the tetrabutylammonium cation and the polysulfide anion is primarily electrostatic and driven by van der Waals forces. Unlike small metal cations that can form strong coordination bonds with the sulfur atoms, the large, sterically hindered tetrabutylammonium cation is expected to form looser ion pairs. nih.gov Computational studies on the ion pairing of tetrabutylammonium with other inorganic anions have revealed a general structural motif where the cation orients itself in a specific manner relative to the anion to maximize favorable interactions. nih.gov A similar motif is anticipated for its interaction with polysulfide anions.

Table 3: Hypothetical Conformational and Interaction Parameters for (TBA)₂Sₓ

| Polysulfide Anion | Most Stable Conformation (Predicted) | Cation-Anion Interaction Energy (kcal/mol, Illustrative) |

| S₄²⁻ | Helical chain | -45 |

| S₅²⁻ | Branched or helical chain | -42 |

| S₆²⁻ | Ring-like or extended chain | -40 |

| S₈²⁻ | Crown-like ring | -38 |

Note: The data in this table is hypothetical and serves to illustrate the types of information that can be obtained from conformational analysis and interaction energy calculations.

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can then be used to identify and characterize them experimentally. For tetrabutylammonium polysulfides, techniques like time-dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra.

The predicted spectra are highly sensitive to the molecular geometry and electronic structure. Therefore, accurate computational prediction of spectroscopic signatures requires a good understanding of the conformational preferences of the polysulfide anions and their interactions with the tetrabutylammonium cations. For example, the color of polysulfide solutions is due to electronic transitions in the polysulfide anions, and the energy of these transitions can be influenced by the cation.

Computational studies on polysulfide radical anions have shown that TD-DFT can accurately predict their electronic spectra, providing confidence in applying these methods to the dianionic species found in this compound. nih.gov By comparing computationally predicted spectra with experimental measurements, researchers can confirm the presence of specific polysulfide species in solution.

Table 4: Illustrative Predicted Spectroscopic Data for Tetrabutylammonium Polysulfides

| Polysulfide Species | Predicted Major UV-Vis Absorption Maximum (nm) | Predicted Key IR Vibrational Frequency (cm⁻¹) |

| (TBA)₂S₄ | ~420 | ~480 (S-S stretch) |

| (TBA)₂S₅ | ~450 | ~470 (S-S stretch) |

| (TBA)₂S₆ | ~470 | ~460 (S-S stretch) |

Note: These spectroscopic data are illustrative and based on general trends observed for polysulfides. Precise values would require specific TD-DFT and vibrational frequency calculations for each tetrabutylammonium polysulfide species.

Reactivity and Reaction Mechanisms of Sulfane;tetrabutylazanium

Redox Chemistry of Polysulfide Anions

The polysulfide anions in sulfane;tetrabutylazanium are readily susceptible to both oxidation and reduction, a characteristic that is fundamental to their role in various chemical processes, including energy storage systems like lithium-sulfur batteries.

Oxidation Pathways and Products

The oxidation of polysulfide anions (Sn2-) can proceed through several pathways, depending on the oxidizing agent and reaction conditions. Generally, oxidation leads to the formation of longer polysulfide chains or elemental sulfur. For instance, the chemical oxidation of aqueous polysulfide solutions has been shown to consume oxygen and produce thiosulfate (B1220275) and elemental sulfur at pH values below 9. nih.gov The reaction can be represented by the following equation:

Sx2- + 3/2O2 → S2O32- + (x-2)S0 nih.gov

At higher pH, further reactions can lead to the formation of more thiosulfate and sulfide (B99878) due to the instability of the initially formed elemental sulfur. nih.gov In the context of organic synthesis, oxidizing agents like tetrabutylammonium (B224687) peroxydisulfate (B1198043) can be used for various transformations, where an electron transfer process is often a key step.

The oxidation of polysulfides can also lead to the formation of polysulfoxides and polysulfones. Controlled oxidation of parent polysulfide nanoparticles in an aqueous environment using different oxidants can selectively yield either pure polysulfoxides or pure polysulfones. nih.gov For example, tert-butyl hydroperoxide tends to produce polysulfoxides, while hydrogen peroxide can lead to the formation of polysulfones after extended reaction times. nih.gov

Reduction Pathways and Products

The reduction of polysulfide anions is a key process in the discharge cycle of lithium-sulfur batteries. Longer-chain polysulfides are sequentially reduced to shorter-chain polysulfides and ultimately to sulfide (S2-). mdpi.comrsc.org This process involves a series of electrochemical reactions at the cathode.

The reduction of elemental sulfur (S8) initially forms longer-chain polysulfides (Li2Sn, 4 ≤ n ≤ 8), which are soluble in common electrolytes. mdpi.com These soluble polysulfides then undergo further reduction to shorter-chain, insoluble polysulfides. mdpi.com The second voltage plateau observed in the discharge profile of lithium-sulfur batteries is primarily attributed to the reduction of Li2S3. rsc.org

Reactions with Electrophiles and Nucleophiles

The polysulfide anion in this compound is a potent nucleophile and a sulfur-transfer agent, enabling a variety of reactions with both organic and inorganic electrophiles.

Sulfur Transfer Reactions to Organic Substrates

Tetrabutylammonium polysulfide is an effective reagent for the synthesis of sulfur-containing heterocycles. researchgate.netarkat-usa.orgmdpi.com It can react with various organic substrates containing activated C-H bonds, nitrile groups, or imino groups to form complex polysulfur-nitrogen heterocycles. arkat-usa.org For example, the reaction of sulfur monochloride with tertiary amines in the presence of a sulfur source can lead to the formation of 1,2-dithioles. arkat-usa.org

The fluoride (B91410) anion from tetrabutylammonium fluoride (TBAF) can activate elemental sulfur (S8) to facilitate the sulfurization of thioketones, leading to the formation of diverse sulfur-rich heterocycles. researchgate.net This highlights the role of the tetrabutylammonium cation in enhancing the solubility and reactivity of the sulfurizing agent in organic solvents.

Nucleophilic Attack by Polysulfides

Polysulfide anions are strong nucleophiles that can participate in substitution reactions. scispace.comucl.ac.ukthermofisher.com They can react with chloro-s-triazine compounds, which are common herbicides, through a nucleophilic aromatic substitution (SNAr) mechanism, leading to the dechlorination of these compounds. nih.govnih.gov The reaction rates are first-order in polysulfide concentration, with the polysulfide dianions being the primary reactive nucleophiles. nih.gov

Evidence also suggests the involvement of radical sulfur anions in these reactions, potentially proceeding through a free radical substitution (SRN1) mechanism. nih.gov This dual reactivity underscores the complex nature of polysulfide nucleophilicity. In the context of lithium-sulfur batteries, the nucleophilic nature of dissolved polysulfides can lead to reactions with polymer binders that have appropriate leaving groups, forming covalent C-S bonds and immobilizing the polysulfides. scispace.com

Reactions with Inorganic Species and Metal Ions

The interaction of polysulfides with inorganic species, particularly metal ions, is a significant area of their chemistry, leading to the formation of coordination compounds and metal sulfide clusters.

Polysulfide anions can act as ligands, coordinating to transition metal ions to form a variety of complexes. researchgate.netlibretexts.orgtamu.edutcd.ieucj.org.ua These complexes can feature polysulfido chelate ligands, where the sulfur chain binds to the metal center. The coordination chemistry of transition metals with polysulfides is of interest for its structural diversity and potential applications in catalysis. researchgate.net

The reaction of tetrabutylammonium polysulfide with metal precursors is a method for synthesizing metal sulfide clusters and nanocomposites. rsc.orgmdpi.comresearchgate.net For instance, thermolysis of metal alkanethiolates can produce metal sulfide molecules. rsc.orgmdpi.comresearchgate.net Furthermore, upon heating, polysulfide ions can react with amines to generate H2S, which can then combine with a metal precursor to form metal sulfide nanocrystals. acs.org A catalyzed assembly strategy has also been reported for the construction of a hollow silver-sulfide cluster using a self-releasable anion template, highlighting the intricate pathways involved in the formation of these nanostructures. d-nb.info

The table below summarizes the reactivity of this compound with various species.

| Reactant Type | Reaction | Products |

| Oxidizing Agents | Redox | Longer-chain polysulfides, elemental sulfur, thiosulfate, polysulfoxides, polysulfones |

| Reducing Agents | Redox | Shorter-chain polysulfides, sulfide (S2-) |

| Organic Electrophiles | Sulfur Transfer/Nucleophilic Substitution | Sulfur-containing heterocycles, substituted organic compounds |

| Metal Ions | Coordination/Cluster Formation | Metal-polysulfide complexes, metal sulfide clusters/nanoparticles |

Formation of Metal-Polysulfide Complexes

Tetrabutylammonium polysulfides are effective sulfur-transfer agents for the synthesis of metal-polysulfide complexes. These reactions typically involve the direct reaction of a metal salt or complex with a solution of tetrabutylammonium polysulfide. The polysulfide anion can act as a chelating or bridging ligand, leading to a diverse array of molecular structures, including mononuclear complexes, multinuclear clusters, and coordination polymers. illinois.edursc.org

The reaction of divalent metal cations such as Zn²⁺, Cu²⁺, Mn²⁺, Fe²⁺, Co²⁺, and Ni²⁺ with polysulfides has been investigated. researchgate.net For instance, Zn²⁺ reacts with tetrasulfide to form a stable monomeric chelate, [Zn(S₄)]. researchgate.net Similarly, amine-stabilized zinc polysulfides, such as ZnS₆(tmeda) (where tmeda is tetramethylethylenediamine), have been synthesized and serve as efficient sulfur-transfer agents themselves. illinois.edu The reactivity of these metal polysulfido complexes can be tuned by ancillary ligands, which influence the nucleophilicity of the polysulfide chain. illinois.edu

Desulfurization of sulfur-rich metal complexes, often generated from polysulfide reagents, can be a route to novel metal-sulfur clusters. illinois.edu For example, reactive species like Ir₂S₂(PPh₃)₄ have been generated via the desulfurization of iridium polysulfide complexes. illinois.edu

| Metal Source | Polysulfide Reagent | Resulting Complex/Product | Key Finding | Reference |

|---|---|---|---|---|

| Zn²⁺ | Sodium tetrasulfide (Na₂S₄) | [Zn(S₄)] | Forms a stable monomeric tetrasulfide chelate. | researchgate.net |

| Cu²⁺ | Sodium tetrasulfide (Na₂S₄) | [Cu(S₄)]₂ (probable) | Forms a stable dimeric complex. | researchgate.net |

| Zinc complex with TMEDA | Elemental Sulfur | ZnS₆(TMEDA) | An efficient sulfur-transfer agent. | illinois.edu |

| Iridium complex | [IrS₁₆]³⁻ | Ir₂S₂(PPh₃)₄ | Generated via desulfurization of a sulfur-rich complex. | illinois.edu |

Ligand Exchange and Coordination Chemistry

A key feature of polysulfide chemistry is the dynamic nature of the polysulfide ligand itself. Polysulfide anions are considered "facultative" ligands, meaning they can adapt their chain length (the value of 'x' in Sₓ²⁻) to accommodate the steric and electronic preferences of the metal center. illinois.edu This flexibility is evident in the formation of complexes like AuS₉⁻ and Ni(S₄)₂²⁻ from similar polysulfide sources. illinois.edu

Ligand exchange reactions involve the replacement of one ligand in a complex ion with another. libretexts.orgchemguide.co.uk Tetrabutylammonium polysulfides can be used to replace existing ligands on a metal center or on the surface of nanomaterials. osti.gov Studies on zinc sulfide (ZnS) nanocrystals have demonstrated that native organic ligands on the surface can be successfully exchanged with polysulfide ligands from solutions in formamide, DMF, or DMSO. osti.gov This exchange process is crucial for modifying the surface chemistry and properties of the nanocrystals, for instance, to improve film formation for electronic applications. osti.gov

The coordination chemistry is further influenced by other ligands present in the metal's coordination sphere. The presence of ancillary ligands can significantly impact the reactivity of the coordinated polysulfide. For example, studies have shown that changing the ancillary amine ligand on a zinc polysulfide complex from a bidentate (TMEDA) to a tridentate (PMDETA) ligand enhances the nucleophilicity of the polysulfide ligand by over 100 times. illinois.edu

Protonation Equilibria and Hydrogen Sulfide Evolution

Polysulfide anions are basic and react with proton sources. The protonation of polysulfides is an important equilibrium process that can lead to the formation of hydrogen polysulfides (HSₓ⁻), elemental sulfur, and hydrogen sulfide (H₂S). researchgate.netgoogle.com The position of this equilibrium is highly dependent on the pH of the solution.

Sₓ²⁻ + 2H⁺ ⇌ H₂S + (x-1)S

The process typically occurs in steps, with the formation of various protonated intermediates. The use of the tetrabutylammonium salt allows these equilibria to be studied in organic solvents, where the reactivity can be more controlled. The related compound, tetrabutylammonium hydrosulfide (B80085) ((C₄H₉)₄NSH), provides a convenient and soluble source of the hydrosulfide anion (HS⁻) in organic media, which is invaluable for biomimetic studies aiming to clarify the distinct chemical mechanisms of H₂S and HS⁻. researchgate.net Controlling the pH is crucial in synthetic applications involving polysulfides to prevent the unwanted formation and release of H₂S. google.com

Reaction Kinetics and Mechanistic Studies

Understanding the kinetics and mechanisms of reactions involving tetrabutylammonium polysulfide is essential for controlling its reactivity and optimizing its applications, particularly in areas like energy storage and synthesis. rsc.orgrsc.orgrsc.org

Determination of Rate Laws and Activation Parameters

The kinetics of polysulfide reactions are often studied to determine rate laws, which describe how the reaction rate depends on the concentration of reactants, and activation parameters, which provide insight into the energy profile of the reaction. chemrxiv.org

A common method to probe the reactivity of polysulfide complexes is to study their reaction with electrophiles. For example, the reaction of zinc polysulfide complexes with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been used to evaluate the nucleophilicity of the polysulfide ligand. illinois.edu The rate of this reaction was found to be dramatically influenced by the ancillary ligands on the zinc center. The complex with a tridentate amine ligand, ZnS₄(PMDETA), reacts with DMAD over 100 times faster than the analogous complex with a bidentate amine, ZnS₆(TMEDA). illinois.edu This highlights the profound effect that the coordination environment has on the reaction kinetics.